2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid
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Overview
Description
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid is an organic compound characterized by the presence of a sulfinyl group attached to a phenyl ring, which is further substituted with hydroxymethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to a hydroxymethyl group through a reduction reaction using a reducing agent like sodium borohydride.
Sulfinylation: The hydroxymethyl intermediate is then subjected to sulfinylation using a sulfinylating agent such as sulfinyl chloride under controlled conditions to form the desired sulfinyl compound.
Acetic Acid Formation: Finally, the sulfinylated intermediate undergoes a reaction with acetic acid or its derivatives to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-((4-(Carboxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid.
Reduction: 2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfanyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the hydroxymethyl and methoxy groups can interact with biological membranes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: Lacks the sulfinyl group, making it less reactive in redox reactions.
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfanyl)acetic acid: Contains a sulfanyl group instead of a sulfinyl group, resulting in different chemical reactivity.
4-Hydroxy-3-methoxybenzaldehyde: Precursor in the synthesis of the target compound, lacks the acetic acid and sulfinyl functionalities.
Uniqueness
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid is unique due to the presence of both sulfinyl and acetic acid groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12O5S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-3-methoxyphenyl]sulfinylacetic acid |
InChI |
InChI=1S/C10H12O5S/c1-15-9-4-8(3-2-7(9)5-11)16(14)6-10(12)13/h2-4,11H,5-6H2,1H3,(H,12,13) |
InChI Key |
XXALTGPXHTYSPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)CC(=O)O)CO |
Origin of Product |
United States |
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